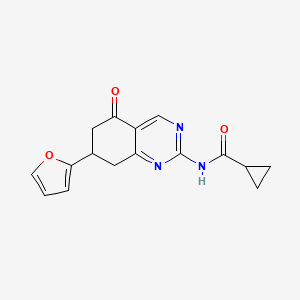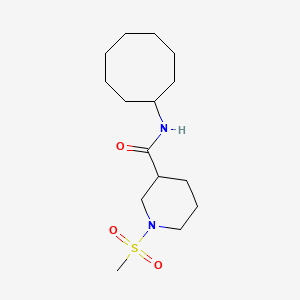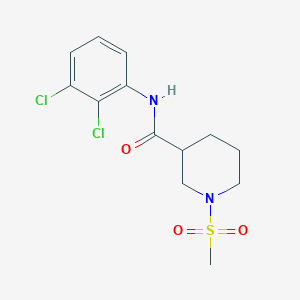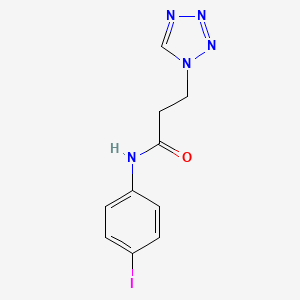![molecular formula C17H28ClNO2 B4416078 1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride](/img/structure/B4416078.png)
1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride
描述
1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethyl group and a 3-(2-methoxyphenoxy)propyl side chain. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 3,4-dimethylpiperidine with 3-(2-methoxyphenoxy)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions: 1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 1-[3-(2-hydroxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride.
Reduction: Formation of 1-[3-(2-methoxyphenoxy)propyl]-3,4-dimethylpiperidine.
Substitution: Formation of halogenated derivatives such as 1-[3-(2-bromophenoxy)propyl]-3,4-dimethylpiperidine hydrochloride.
科学研究应用
1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- N-[3-(2-Methoxyphenoxy)propyl]-3-methyl-1-butanamine hydrochloride
- 3-(2-Methoxyphenoxy)propylamine hydrochloride
- 4-((1E)-3-Hydroxy-1-propenyl)-2-methoxyphenol
Uniqueness: 1-[3-(2-Methoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride stands out due to its unique structural features, such as the combination of a piperidine ring with a 3,4-dimethyl substitution and a 3-(2-methoxyphenoxy)propyl side chain
属性
IUPAC Name |
1-[3-(2-methoxyphenoxy)propyl]-3,4-dimethylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-9-11-18(13-15(14)2)10-6-12-20-17-8-5-4-7-16(17)19-3;/h4-5,7-8,14-15H,6,9-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWQNVYRXGNKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C)CCCOC2=CC=CC=C2OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-furyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4415996.png)
![Ethyl 4-{2,5-dioxo-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B4415998.png)
![N-[(2-methylquinolin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B4416005.png)
![2-[1-(3-methylphenyl)-2,5-dioxo-3-(pyridin-3-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B4416023.png)
![5-(4-methoxyphenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4416034.png)
![[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-9-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone](/img/structure/B4416052.png)

![2-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4416067.png)

![1-[2-(benzylthio)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4416077.png)
![1-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-methylmethanamine;hydrochloride](/img/structure/B4416085.png)

![1-cyclohexyl-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4416091.png)

